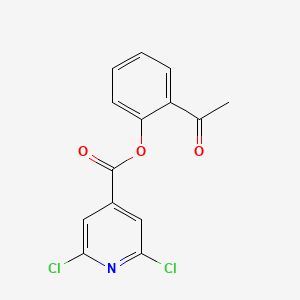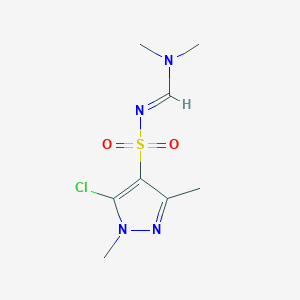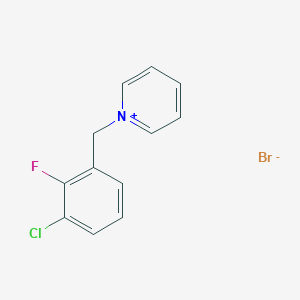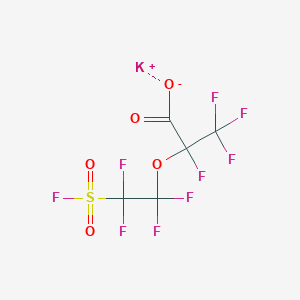
Methyl 5-(2-chloroacetamido)-2-furoate
Descripción general
Descripción
Methyl 5-(2-chloroacetamido)-2-furoate, also known as MCAF, is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound has been used in various fields of study, including medicinal chemistry, organic synthesis, and pharmacology.
Aplicaciones Científicas De Investigación
Alternative Reagent for Arylation
Methyl 2-furoate, closely related to Methyl 5-(2-chloroacetamido)-2-furoate, has been identified as an alternative reagent to furan for palladium-catalysed direct arylation. The process involves using KOAc as the base, dimethylacetamide (DMAc) as the solvent, and Pd(OAc)2 as the catalyst, yielding 5-arylfurans regioselectively without decarboxylation. This method represents a convenient pathway for the synthesis of mono- or poly-arylated furans, highlighting its utility in organic synthesis and chemical research (Fu & Doucet, 2011).
Intermediate for Organic Synthesis
In another study, the anodic oxidation of methyl 5-acetyl-2-furoate, a compound similar to this compound, led to the formation of ring-opened diesters and lactones in addition to methyl 5-acetyl-2,5-dimethoxy-2,5-dihydro-2-furoates. This process involves the production of cationic intermediates which are then solvolized to yield the final products. The study provides insight into the mechanism of formation of these intermediates, emphasizing the role of such furoate derivatives in synthetic organic chemistry (Torii, Tanaka, & Okamoto, 1972).
Synthesis of 5-acetyl Derivatives
Methyl 5-acetyl-2-furoate has been prepared through a sequence of reactions starting from ethyl 2-furoate. This process includes chloroethylation, substitution of chlorine with the acetoxy group, and subsequent methanolysis. The study highlights the utility of such furoate derivatives in the synthesis of vinylog 2-furoate and other acetyl derivatives, useful in various chemical syntheses (Kuticheva, Pevzner, & Petrov, 2015).
Biomass Transformation
Research on the transformation of biomass-derived compounds into valuable chemical intermediates has shown the potential of using 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride, derived from 5-(chloromethyl)furfural, for producing furoate ester biofuels and polymers. This application underscores the significance of such derivatives in sustainable chemistry and the development of bio-based materials (Dutta, Wu, & Mascal, 2015).
Mecanismo De Acción
Target of Action
Methyl 5-(2-chloroacetamido)-2-furoate is a complex compound that may have multiple targets. Local anesthetics primarily target sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
The compound interacts with its targets by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked . This action is reversible, allowing for the temporary blocking of sensory nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking sodium ion channels, the compound inhibits the propagation of action potentials along nerve fibers . This disruption of neuronal signaling leads to a temporary loss of sensation, primarily pain, in the area of application .
Pharmacokinetics
Like other local anesthetics, it is likely to have a rapid onset and short duration of action . Its bioavailability would be influenced by factors such as the route of administration and the presence of vasoconstrictors .
Result of Action
The primary result of this compound’s action is the temporary relief of pain . By blocking nerve impulses, it prevents the sensation of pain from reaching the central nervous system . This makes it useful for procedures requiring local anesthesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the specific characteristics of the tissue where it is applied
Propiedades
IUPAC Name |
methyl 5-[(2-chloroacetyl)amino]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-8(12)5-2-3-7(14-5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPYPGRKMBAEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042572.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide](/img/structure/B3042574.png)
![N2-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-1-(dichloromethyl)indane-2-carboxamide](/img/structure/B3042575.png)
![2-[(2-Amino-2-hydroxyiminoethyl)thio]pyridinium-1-olate](/img/structure/B3042578.png)
![4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine](/img/structure/B3042580.png)
![N4-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042581.png)

![3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate](/img/structure/B3042584.png)


![N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042590.png)
![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)
![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)